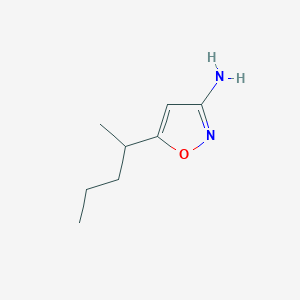![molecular formula C9H12ClNO B13525793 1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-olhydrochloride](/img/structure/B13525793.png)
1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-ol hydrochloride is a chemical compound with the molecular formula C10H12ClNO It is a hydrochloride salt form of 1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-ol, which is a heterocyclic compound containing a pyridine ring fused with a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-ol hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidation of 2,3-cyclopentenopyridine analogues using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water. This method yields the desired compound with high chemoselectivity .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different analogues.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH are commonly used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Aplicaciones Científicas De Investigación
1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The exact pathways and targets are not well-documented, but it is believed to interact with enzymes and receptors due to its heterocyclic structure. Further research is needed to elucidate the detailed mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
5-methyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one: This compound has a similar cyclopenta[b]pyridine structure but differs in its functional groups.
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues: These analogues are closely related and can be synthesized from similar precursors.
Uniqueness
1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-ol hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C9H12ClNO |
|---|---|
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
1-methyl-2,5,6,7-tetrahydrocyclopenta[c]pyridin-3-one;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-6-8-4-2-3-7(8)5-9(11)10-6;/h5H,2-4H2,1H3,(H,10,11);1H |
Clave InChI |
SEZFDIQTDWZJIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCCC2=CC(=O)N1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{5-Oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine](/img/structure/B13525730.png)

amine](/img/structure/B13525734.png)










